
N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide” is a chemical compound that is part of a class of compounds known as furan derivatives . It is synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol .
Synthesis Analysis
The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .Chemical Reactions Analysis
The synthesis of “this compound” involves reactions carried out in a microwave reactor . The reaction conditions were optimized for the best yield .Scientific Research Applications
Inhibition of Influenza A Virus
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus. A study by Yongshi et al. (2017) highlighted the synthesis and biological characterization of these derivatives, demonstrating significant anti-influenza activity. The structure-activity relationship (SAR) studies within this research suggest that specific substitutions on the heterocyclic moiety of these compounds, such as the 2,5-dimethyl substitution, crucially influence their antiviral efficacy against H5N1 strains, showcasing the potential of furan-carboxamides in antiviral research (Yu Yongshi et al., 2017).
PET Imaging of Microglia
Another application is in the field of positron emission tomography (PET) imaging, where furan-carboxamide derivatives have been used to target the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. The development of [11C]CPPC, a PET radiotracer, exemplifies the use of these compounds in visualizing reactive microglia and disease-associated neuroinflammation in vivo. This advancement aids in the understanding of neuroinflammatory contributions to neuropsychiatric disorders, emphasizing the utility of furan-carboxamide derivatives in neuroimaging and neuroinflammation studies (A. Horti et al., 2019).
Antiprotozoal Agents
Furan-carboxamide derivatives have also shown promise as antiprotozoal agents. Research conducted by Ismail et al. (2004) introduced novel imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with potent in vitro and in vivo activity against protozoal pathogens. These compounds, synthesized from furan-carboxamide precursors, demonstrated strong DNA affinity and significant efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential in treating protozoal infections (M. Ismail et al., 2004).
Antibacterial Activities
Additionally, furan-carboxamide derivatives have been explored for their antibacterial properties. A study by Siddiqa et al. (2022) on N-(4-bromophenyl)furan-2-carboxamide and its analogues revealed notable in vitro antibacterial activity against drug-resistant strains such as A. baumannii and K. pneumoniae. This research underscores the potential of furan-carboxamide derivatives as antibacterial agents, particularly against NDM-positive bacteria, offering a new avenue for addressing antibiotic resistance (A. Siddiqa et al., 2022).
Future Directions
The synthesis of furan derivatives, including “N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide”, is a topic of ongoing research . The production of chemicals from biomass offers both economic and ecological benefits . Furfural, a compound produced by bio-refining biomass, can be transformed into a number of important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .
Mechanism of Action
Target of Action
N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide is a compound that has been studied for its potential biological activity It’s known that thiophene-based analogs, which this compound is a part of, have been of interest to scientists due to their potential as biologically active compounds .
Mode of Action
It’s known that thiophene derivatives, which this compound is a part of, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It’s known that thiophene derivatives, which this compound is a part of, have a wide range of biological effects .
properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(12-3-1-7-17-12)15-9-10-5-6-11(18-10)13-4-2-8-19-13/h1-8H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBLQDGRVKXAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



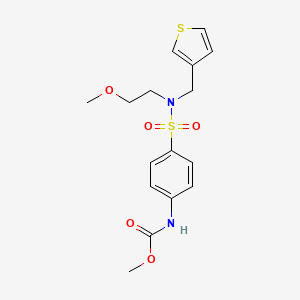
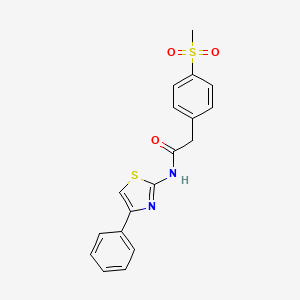
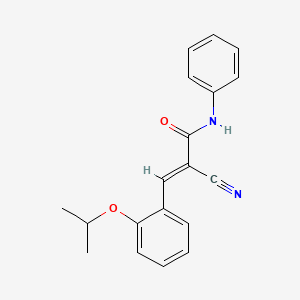
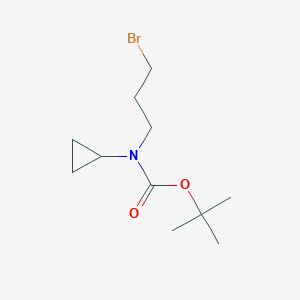
![N-(4-methylthiazol-2-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2680700.png)
![N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2680701.png)
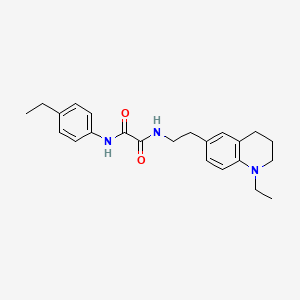
![tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2680705.png)
![3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2680706.png)
![6-ethyl-1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2680707.png)
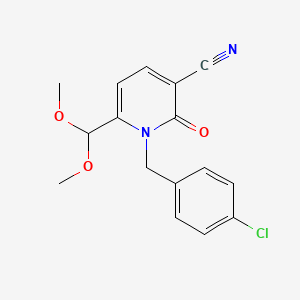
![3-(2-Chlorophenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2680709.png)